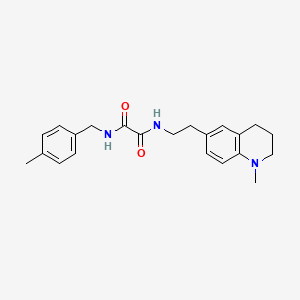

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-16-5-7-18(8-6-16)15-24-22(27)21(26)23-12-11-17-9-10-20-19(14-17)4-3-13-25(20)2/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAYYAMCKHQGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and research findings.

The synthesis of this compound typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with oxalyl chloride and 4-methylbenzylamine under controlled conditions. The process may include purification steps such as recrystallization or chromatography to achieve high yield and purity.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C23H30N4O2 |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 921923-55-9 |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes involved in various physiological pathways. For instance, compounds with similar structures have been shown to interact with retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in autoimmune diseases .

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer activity. For example:

- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), MCF-7 (breast cancer).

- Mechanism : Induction of apoptosis and cell cycle arrest in cancer cells.

Neuroprotective Effects

Some studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects can be attributed to their ability to inhibit neuroinflammatory pathways and promote neuronal survival.

Autoimmune Disease Treatment

The compound has been explored for its potential in treating autoimmune diseases due to its action on RORγt. Studies have demonstrated that certain derivatives can effectively reduce symptoms in mouse models of rheumatoid arthritis and psoriasis .

4. Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Case Study 1 : In a study examining the effects on rheumatoid arthritis models, treatment with a tetrahydroquinoline derivative led to significant reductions in inflammatory markers and joint swelling.

- Case Study 2 : A separate investigation into the compound’s effect on psoriasis showed promising results in lowering plaque severity and improving skin appearance after two weeks of administration.

5. Conclusion

This compound presents a compelling profile for further research due to its multifaceted biological activities. Its potential applications in cancer therapy and autoimmune disease treatment underscore the importance of continued exploration in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Comparison

The compound’s structure shares core oxalamide functionality with several analogs but differs in substituents:

Key Structural Insights :

- The 4-methylbenzyl group may confer greater lipophilicity compared to methoxybenzyl groups in S336 and WHO-evaluated compounds, influencing absorption and distribution .

Metabolic and Toxicological Profiles

Key Findings :

- S336’s high NOEL (100 mg/kg bw/day) supports its safety as a flavoring agent, whereas the target compound’s toxicity profile remains uncharacterized .

- The absence of amide hydrolysis in S336 and related oxalamides suggests metabolic stability of the oxalamide core, a feature that may extend to the target compound .

Preparation Methods

Stepwise Acylation Using Oxalyl Chloride

A widely adopted method involves reacting 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine with oxalyl chloride to form an intermediate chlorooxamate, which is subsequently coupled with 4-methylbenzylamine. This approach mirrors the synthesis of N,N'-bis(2-hydroxyethyl)oxalamide, where diethyl oxalate reacts with ethanolamine under controlled conditions. Adjusting stoichiometry to 1:1 molar ratios ensures selective monoacylation before introducing the second amine.

Ullmann-Type Coupling with Copper Catalysts

Copper-catalyzed coupling, as demonstrated in the synthesis of N,N'-bis(2-hydroxyethyl)oxalamide, offers high yields (90%) under reflux conditions with potassium phosphate and ethylenediamine. For the target compound, substituting ethanolamine with 4-methylbenzylamine and optimizing reaction time (18–24 hours) may enhance efficiency.

Optimization of Reaction Conditions

Solvent Systems and Temperature

- Polar aprotic solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate acylation steps, as seen in the synthesis of ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate.

- High-temperature condensation : Reactions using tetrabutoxytitanium at 155–185°C achieve >94% yield in large-scale preparations, suggesting applicability for sterically hindered amines.

Catalytic Systems

- Copper(I) iodide : Effective for Ullmann couplings but requires inert atmospheres.

- Tetrabutoxytitanium : Enables ester-amine condensations with minimal byproducts, ideal for industrial-scale synthesis.

Analytical Characterization

Critical data for verifying the target compound include:

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular weight | 374.5 g/mol | MS | |

| ¹H NMR (DMSO- d6) | δ 9.93 (s, 1H, N-H) | 500 MHz NMR | |

| Melting point | 173–175°C (analog) | DSC |

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents on both amines may slow reaction kinetics. Solutions include:

- Pre-activation : Converting amines to more nucleophilic species (e.g., lithium amides).

- Microwave-assisted synthesis : Reducing reaction times from hours to minutes.

Purification

Crystallization from ethanol/water mixtures (80% ethanol) effectively isolates oxalamides, as demonstrated in analogous syntheses. Chromatography using silica gel (Hexane:EtOAc, 50:50) resolves intermediates.

Comparative Evaluation of Methods

| Method | Yield | Conditions | Scalability |

|---|---|---|---|

| Stepwise acylation | 81–89% | THF, 0–25°C, 5–24h | Lab-scale |

| Ullmann coupling | 90% | Toluene, reflux, CuI, 18h | Pilot-scale |

| High-temperature | 94.2% | 155–185°C, Ti(OBut)₄ | Industrial |

The high-temperature method with tetrabutoxytitanium emerges as the most efficient for large-scale production, while stepwise acylation suits small-batch research.

Q & A

Q. What are the validated synthetic routes for this compound, and how can purity be ensured during scale-up?

The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection/deprotection. For example, coupling the tetrahydroquinoline and 4-methylbenzylamine moieties via oxalamide linkage requires precise control of reaction conditions (e.g., anhydrous solvents, temperature at 0–5°C for nucleophilic substitutions) . Purity (>95%) is confirmed via HPLC and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates. Scale-up challenges include optimizing stoichiometry and avoiding side reactions like over-alkylation .

Q. How is structural characterization performed, and what analytical techniques resolve spectral ambiguities?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves overlapping proton signals from the tetrahydroquinoline and benzyl groups . For crystallographic validation, single-crystal X-ray diffraction is recommended, though crystallization may require solvent screening (e.g., DMSO/water mixtures) . Discrepancies in NOESY data (e.g., stereochemistry of the tetrahydroquinoline ring) should be cross-validated with computational modeling (DFT) .

Q. What preliminary biological screening data exist, and how should researchers design dose-response experiments?

Limited peer-reviewed data suggest potential kinase or GPCR modulation based on structural analogs . For dose-response studies, use a logarithmic concentration range (1 nM–100 µM) in cell-based assays (e.g., HEK293 or primary neurons). Include positive controls (e.g., staurosporine for kinase inhibition) and validate target engagement via SPR or thermal shift assays .

Advanced Research Questions

Q. How can synthetic yields be improved without compromising stereochemical integrity?

Catalyst screening (e.g., HATU vs. EDCI for amide coupling) and microwave-assisted synthesis reduce reaction times and improve yields . For stereocontrol, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (using Ru-BINAP catalysts) are effective . Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. What strategies address contradictory reports on solubility and bioavailability?

Solubility discrepancies may arise from polymorphic forms or aggregation. Use dynamic light scattering (DLS) to detect nanoparticles in aqueous buffers . For bioavailability, prodrug strategies (e.g., esterification of the oxalamide carbonyl) or lipid-based formulations (SNEDDS) enhance intestinal absorption . Pharmacokinetic studies in rodents should include LC-MS/MS quantification of plasma metabolites .

Q. How do structural modifications (e.g., substituent variations) affect target selectivity?

SAR studies on analogs reveal:

Computational docking (AutoDock Vina) and alanine scanning mutagenesis identify critical binding residues .

Q. What mechanistic studies resolve conflicting hypotheses about its mode of action?

Conflicting data on apoptosis vs. autophagy induction require transcriptomic (RNA-seq) and proteomic (TMT labeling) profiling . For target deconvolution, use CRISPR-Cas9 knockout libraries or affinity-based pull-downs with biotinylated probes . Contradictory in vivo results (e.g., neurotoxicity in mice but not rats) may stem from species-specific metabolism, addressed via cytochrome P450 phenotyping .

Methodological Recommendations

- Data Reproducibility : Report reaction conditions (e.g., inert atmosphere, exact equivalents) and biological assay media (e.g., FBS percentage) to mitigate variability .

- Contradiction Analysis : Apply Bland-Altman plots for inter-lab data comparison and meta-analysis tools (RevMan) for pooled studies .

- Ethical Compliance : Adhere to OECD guidelines for preclinical testing, especially for neuroactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.